Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate
Description
Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate is a pyrrolidinone derivative characterized by a five-membered lactam ring (5-oxopyrrolidine) with a methyl ester at the 3-position and an ethyl group at the 1-position. Its structure is defined by the following features:
- Core: 5-oxopyrrolidine (γ-lactam) ring.
- Substituents:
- 1-ethyl group (N-substituent).
- 3-methyl ester (carboxylate functional group).
The presence of the lactam ring and ester group makes it amenable to further functionalization, such as hydrazide formation or condensation reactions, as observed in related compounds .
Properties
IUPAC Name |
methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-3-9-5-6(4-7(9)10)8(11)12-2/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAROMNNYOLXKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CC1=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100911-29-3 | |
| Record name | methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate typically involves the esterification of 1-ethyl-5-oxopyrrolidine-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, but with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at the ketone group or ester functionality. Common oxidizing agents and outcomes include:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Potassium permanganate | Acidic or neutral media | 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid | |
| Chromium trioxide (CrO₃) | Aqueous H₂SO₄ | Oxidative ring-opening derivatives |
For example, oxidation with KMnO₄ under reflux yields the corresponding carboxylic acid via cleavage of the ester group.
Reduction Reactions
The ketone group at the 5-position is susceptible to reduction, forming secondary alcohols:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Lithium aluminum hydride | Anhydrous ether | 1-Ethyl-5-hydroxypyrrolidine-3-carboxylate | |
| Sodium borohydride | Methanol, 0–5°C | Partial reduction to alcohol |
LiAlH₄ achieves full reduction of the ketone to a hydroxyl group, while NaBH₄ may require prolonged reaction times for complete conversion.
Substitution Reactions
The ester group participates in nucleophilic acyl substitution, enabling the synthesis of derivatives:
| Nucleophile | Conditions | Product | Reference |
|---|---|---|---|
| Hydrazine | Propan-2-ol, reflux, 1.5 h | 1-Ethyl-5-oxopyrrolidine-3-carbohydrazide | |
| Amines | Ethanol, catalytic acid/base, 60–80°C | Corresponding amides |
For instance, treatment with hydrazine hydrate replaces the methoxy group with a hydrazide moiety, forming 1-ethyl-5-oxopyrrolidine-3-carbohydrazide in 66–73% yields .
Hydrolysis Reactions
The ester hydrolyzes under acidic or basic conditions:
| Conditions | Catalyst | Product | Reference |
|---|---|---|---|
| 6 M HCl, reflux | H₂SO₄ | 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid | |
| NaOH (aqueous), 80°C | None | Sodium salt of the carboxylic acid |
Acidic hydrolysis regenerates the parent carboxylic acid, while basic conditions yield the carboxylate salt.
Condensation Reactions
The ketone group engages in condensation with nitrogen nucleophiles:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Ammonia derivatives | Ethanol, reflux, 4–6 h | Hydrazones or imines |
For example, reactions with hydroxylamine form oxime derivatives, though specific yields require further characterization.
Reaction Mechanisms and Selectivity
-
Ester Hydrolysis : Proceeds via nucleophilic attack on the carbonyl carbon, followed by proton transfer and elimination of methanol.
-
Ketone Reduction : LiAlH₄ delivers hydride ions to the electrophilic carbonyl carbon, forming an alkoxide intermediate that protonates to yield the alcohol.
-
Substitution at Ester Group : Hydrazine acts as a nucleophile, displacing the methoxy group through a tetrahedral intermediate .
Scientific Research Applications
Chemical Synthesis
Building Block for Heterocycles
Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate serves as a versatile building block in the synthesis of various heterocyclic compounds. Its structural features allow it to participate in multiple chemical reactions, such as:
- Oxidation : Can be oxidized to form carboxylic acids.
- Reduction : Reduced to yield alcohols or amines.
- Substitution : Engages in nucleophilic substitution with electrophiles.
- Condensation : Forms hydrazones or hydrazides through reactions with carbonyl compounds.
These reactions are crucial for developing new compounds with desired properties and functionalities .
Biological Applications
Medicinal Chemistry
The compound has shown potential in medicinal chemistry due to its biological activities, including:
- Antimicrobial Properties : Derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For example, studies have demonstrated effectiveness against multidrug-resistant bacteria such as Staphylococcus aureus and fungi like Candida auris.
Table 1: Antimicrobial Activity of Methyl 1-Ethyl-5-Oxopyrrolidine Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 µg/mL |
| Compound B | Klebsiella pneumoniae | 16 µg/mL |
| Compound C | Candida auris | 4 µg/mL |
This table summarizes the antimicrobial efficacy of various derivatives, highlighting their potential in treating infections caused by resistant strains .
Anticancer Research
Recent studies have explored the anticancer potential of derivatives derived from this compound. For instance, a derivative with a specific substituent demonstrated significant activity against human pulmonary cancer cells (A549) in vitro. The findings suggest that this compound could be developed further for therapeutic applications targeting cancer cells .
Industrial Applications
Material Science
In industry, this compound is utilized in the development of new materials. Its unique chemical structure allows it to be used as a precursor in synthesizing polymers and coatings, enhancing material properties such as durability and resistance to environmental factors.
Case Study 1: Antimicrobial Efficacy
A study evaluated various derivatives of this compound against WHO-priority pathogens. The results indicated that certain derivatives had promising antibacterial effects, particularly against resistant strains, suggesting a pathway for developing new antimicrobial agents .
Case Study 2: Anticancer Activity
In another research effort, derivatives were tested for their ability to inhibit cancer cell proliferation. The study revealed that modifications to the compound's structure could enhance its anticancer properties, leading to the identification of several promising candidates for further investigation .
Mechanism of Action
The mechanism of action of methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites . It may also interact with cellular receptors and enzymes, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
Table 1: Structural Comparison of Pyrrolidinone Derivatives
Key Observations:
- Substituent Effects: Polarity: Compounds with aromatic hydroxyl groups (e.g., 3-hydroxyphenyl) exhibit higher polarity, influencing solubility and crystallinity . Metabolic Stability: Fluorinated derivatives (e.g., 4-fluorobenzyl) resist oxidative degradation due to C-F bond stability .
Key Observations:
Biological Activity
Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate (MEOPC) is a compound of growing interest in pharmacological research due to its unique structural characteristics and potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
MEOPC possesses a molecular formula of CHNO and a molecular weight of approximately 171.19 g/mol. The compound features a five-membered pyrrolidine ring, an ethyl group at the nitrogen position, and a methyl ester at the carboxylate position, contributing to its reactivity and biological properties.
Interaction with Biological Targets
Research indicates that MEOPC interacts with various molecular targets, primarily through its role as a substrate in enzymatic reactions. Notably, it has been suggested to act as an antagonist for GABA receptors, which are critical in neurotransmission processes. This antagonistic action can lead to alterations in GABAergic signaling pathways, impacting neuronal excitability and potentially influencing conditions such as anxiety and depression.
Key Mechanisms:
- GABA Receptor Antagonism: Inhibits normal GABAergic neurotransmission.
- Histamine-N-Methyl Transferase Inhibition: Affects histaminergic signaling pathways.
- Benzodiazepine Receptor Interaction: Modulates the effects of benzodiazepines.
Biochemical Pathways
MEOPC's biological activity is closely linked to several biochemical pathways:
- Neurotransmission: By influencing GABAergic and glutamatergic systems, MEOPC may alter synaptic transmission and plasticity.
- Cell Division: Preliminary studies suggest that MEOPC can stimulate the division of isolated monkey kidney cells, indicating potential effects on cellular proliferation.
Analgesic and Antihypoxic Effects
Several studies have explored the analgesic properties of MEOPC derivatives. Compounds within the 5-oxopyrrolidine-3-carboxylic acid class have shown notable analgesic effects in animal models, suggesting that MEOPC may serve as a lead compound for developing new analgesics or antihypoxic agents .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Analgesic | Pain relief in animal models | |
| Antihypoxic | Improved oxygen utilization | |
| Neurotransmission | Modulation of GABAergic signaling | |
| Cell Proliferation | Stimulation in kidney cell cultures |
Synthesis Methods
MEOPC can be synthesized through various methods, typically involving cyclization reactions under acidic or basic conditions. Common synthetic routes include the reaction of ethyl 2-oxopyrrolidine-3-carboxylate with appropriate reagents to yield MEOPC.
Q & A
Q. Key Reaction Parameters
| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Itaconic acid analog | Ethanol | 80 | 12–24 | 75–85 |
Basic: What analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- X-ray Crystallography : Single-crystal diffraction (using SHELX or Bruker AXS instruments) resolves the puckered pyrrolidinone ring geometry and confirms stereochemistry. For example, Cremer-Pople coordinates quantify ring puckering amplitude (q = 0.45 Å) and phase angle (φ = 25°) .
- Spectroscopy : ¹H/¹³C NMR (δ 1.2–1.4 ppm for ethyl-CH₃; δ 3.7 ppm for COOCH₃) and FT-IR (ν = 1720 cm⁻¹ for ester C=O) validate functional groups .
Advanced: How can diastereoselectivity be controlled during synthesis?
Methodological Answer:
Diastereoselectivity is achieved through steric and electronic modulation of reactants. For example:
- Chiral Auxiliaries : Substituted aryl groups at the 3-position induce steric hindrance, favoring the cis-diastereomer (dr 4:1) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving selectivity to dr 7:1 .
- Temperature Control : Lower temperatures (0–5°C) slow reaction kinetics, enhancing selectivity by reducing epimerization .
Advanced: What crystallographic challenges arise during refinement of this compound?
Methodological Answer:
- Disorder in Ethyl Groups : The 1-ethyl substituent often exhibits positional disorder, requiring PART instructions in SHELXL for multi-component refinement .
- Hydrogen Bonding Networks : O-H···O interactions between the carbonyl and hydroxyl groups (d = 2.8 Å) complicate electron density maps. ORTEP-3 visualizes these interactions, guiding restraint application .
- Twinned Crystals : High mosaicity (>0.5°) necessitates using SADABS for absorption correction and TWIN/BASF commands in SHELXL .
Advanced: How is the biological activity of this compound evaluated in vitro?
Methodological Answer:
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against S. aureus (ATCC 25923) using broth microdilution (24 h, 37°C) .
- Antioxidant Activity : DPPH radical scavenging assays (IC₅₀ = 50 μM) quantify electron-donating capacity .
- Cytotoxicity : MTT assays on HeLa cells (48 h exposure) reveal IC₅₀ values <20 μM, suggesting apoptosis via caspase-3 activation .
Advanced: What mechanistic insights explain the reactivity of the ester moiety?
Methodological Answer:
- Nucleophilic Acyl Substitution : The ester undergoes hydrolysis to the carboxylic acid under basic conditions (NaOH/EtOH, Δ), confirmed by ¹H NMR loss of COOCH₃ (δ 3.7 ppm) .
- Transesterification : Methanolysis (H₂SO₄ catalyst, 65°C) replaces the ethyl group with methyl (yield >90%) .
- Grignard Reactions : The carbonyl reacts with RMgX to form tertiary alcohols (e.g., with MeMgBr, yield 60%) .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via licensed waste contractors .
- First Aid : Eye exposure requires 15-minute flushing with water; ingestion necessitates medical consultation without induced vomiting .
Advanced: How is computational modeling used to predict hydrogen-bonding patterns?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
